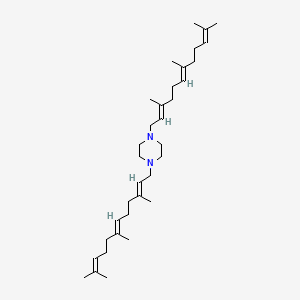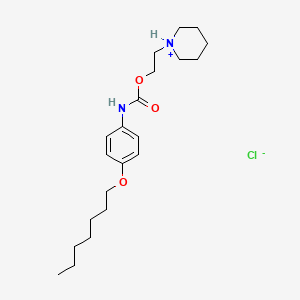
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride is a chemical compound known for its local anesthetic properties. It belongs to the class of carbanilate-type local anesthetics and has been studied for its potential use in various medical applications, particularly in the treatment of hemorrhoids and other conditions requiring local anesthesia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride involves several steps. One common method includes the reaction of 4-heptyloxyphenyl isocyanate with 2-(piperidin-1-yl)ethanol to form the intermediate N-(2-(4-heptyloxyphenylcarbamoyloxy)ethyl)piperidine. This intermediate is then reacted with hydrochloric acid to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinium nitrogen and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride has been extensively studied for its local anesthetic properties. It is used in:
Chemistry: As a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: In studies related to nerve conduction and pain management.
Medicine: As a local anesthetic in the treatment of hemorrhoids and other conditions requiring localized pain relief.
Industry: In the formulation of topical anesthetic creams and gels
Mecanismo De Acción
The compound exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in localized numbness and pain relief. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the inhibition of nerve signal transmission .
Comparación Con Compuestos Similares
Similar Compounds
Heptacaine: Another carbanilate-type local anesthetic with similar properties.
Carbisocaine: A related compound with local anesthetic and antiarrhythmic activity.
Uniqueness
N-(2-(4-Heptyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride is unique due to its specific chemical structure, which provides a balance of potency and duration of action. Its heptyloxyphenyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes and exert its anesthetic effects .
Propiedades
Número CAS |
55792-23-9 |
|---|---|
Fórmula molecular |
C21H35ClN2O3 |
Peso molecular |
399.0 g/mol |
Nombre IUPAC |
2-piperidin-1-ium-1-ylethyl N-(4-heptoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-9-17-25-20-12-10-19(11-13-20)22-21(24)26-18-16-23-14-7-6-8-15-23;/h10-13H,2-9,14-18H2,1H3,(H,22,24);1H |
Clave InChI |
LVZBMEOGPGFHKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Números CAS relacionados |
96593-21-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)
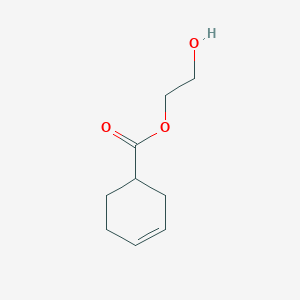
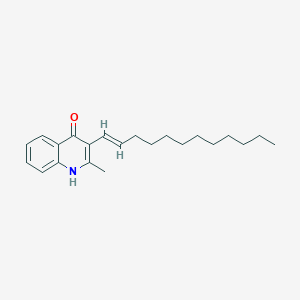
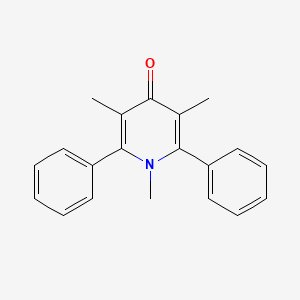
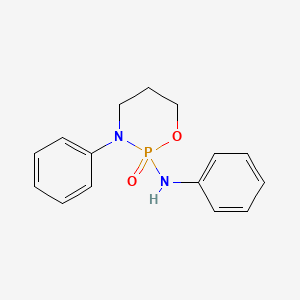
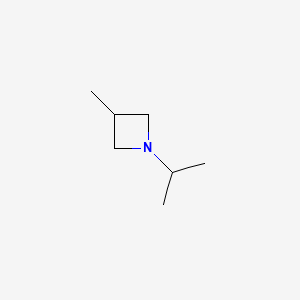
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
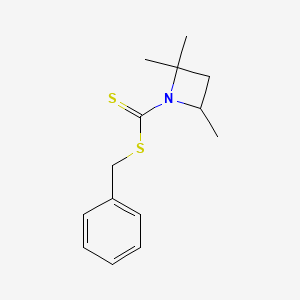
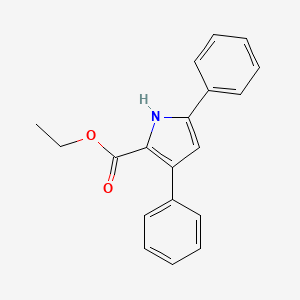
![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
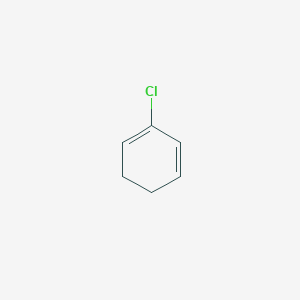
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)

